4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 4, an ethylcyclopropyl group at position 3, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylcyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an ethylcyclopropyl group.
4-Ethyl-1-methyl-1H-pyrazol-5-amine: Lacks the ethylcyclopropyl group at position 3.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Different substitution pattern with an ethyl group at position 1.
Uniqueness
4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-ethyl-5-(1-ethylcyclopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-8-9(11(5-2)6-7-11)13-14(3)10(8)12/h4-7,12H2,1-3H3 |
InChI Key |
VBMDJQKOZJCXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2(CC2)CC)C)N |
Origin of Product |
United States |
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